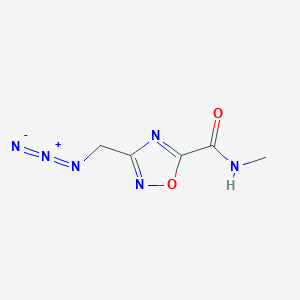
5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Overview
Description
5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride, hereafter referred to as ‘oxadiazole’, is a synthetic compound with a range of scientific applications in the laboratory. It has been used in various studies to investigate the mechanism of action of various drugs, as well as to create a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Chromene Derivatives A reaction involving 5-(Chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole with pyrrolidine led to the synthesis of chromene derivatives with potential pharmaceutical applications. This study underlines the versatility of 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride as a chemical precursor (Rao et al., 2014).
Prediction of Biological Activity A novel synthesis method yielded 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one derivatives, with a subsequent study using PASS (Prediction of Activity Spectra for Substances) to predict their biological activities. The research highlights the potential biomedical applications of these compounds in drug discovery and design (Kharchenko et al., 2008).
Plant Growth Stimulation A study synthesized new derivatives containing a pyrrolidine ring along with other heterocyclic fragments like 1,2,4-triazole and 1,3,4-oxadiazole. Preliminary biological screening revealed that these compounds significantly stimulated plant growth, indicating their potential in agricultural applications (Pivazyan et al., 2019).
properties
IUPAC Name |
5-methyl-3-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-5-9-7(10-11-5)6-3-2-4-8-6;/h6,8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSSMCDDQLXXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane](/img/structure/B1443508.png)









